molecular formula C16H15ClN2O B13866734 Etifoxine Desmethyl impurity

Etifoxine Desmethyl impurity

Cat. No.: B13866734
M. Wt: 286.75 g/mol
InChI Key: UBTQURXIKQMINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Etifoxine Desmethyl Impurity ( 16758-87-5) is a high-quality reference standard essential for the research and development of the anxiolytic drug Etifoxine. With a molecular formula of C16H15ClN2O and a molecular weight of 286.75 g/mol , this impurity is a key analyte in pharmaceutical analysis. It is primarily used by researchers for method development, validation, and stability studies, ensuring the quality, safety, and efficacy of Etifoxine-based pharmaceutical products by accurately monitoring and controlling this specific impurity profile . The parent compound, Etifoxine, is a non-benzodiazepine anxiolytic used for the treatment of adjustment disorder with anxiety . Unlike benzodiazepines, Etifoxine is understood to exert its anxiolytic effects through a dual mechanism: by directly binding to GABAA receptors and by activating the mitochondrial translocator protein (TSPO), which in turn stimulates the synthesis of endogenous neurosteroids like allopregnanolone, potentiating GABAergic neurotransmission . The study of related impurities, such as the Desmethyl variant, is therefore critical for understanding the drug's metabolic pathway and ensuring its purity. This product is supplied with a comprehensive Certificate of Analysis (CoA) to guarantee its identity and purity, supporting regulatory filings such as ANDA and DMF . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

6-chloro-N-ethyl-4-phenyl-1,4-dihydro-3,1-benzoxazin-2-imine

InChI

InChI=1S/C16H15ClN2O/c1-2-18-16-19-14-9-8-12(17)10-13(14)15(20-16)11-6-4-3-5-7-11/h3-10,15H,2H2,1H3,(H,18,19)

InChI Key

UBTQURXIKQMINI-UHFFFAOYSA-N

Canonical SMILES

CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)C3=CC=CC=C3

Origin of Product

United States

Mechanistic Pathways and Origin of Etifoxine Desmethyl Impurity Formation

Investigation of Etifoxine (B195894) Degradation Pathways Leading to Desmethyl Impurity

Forced degradation studies are instrumental in identifying potential degradation products and understanding the intrinsic stability of a drug substance. Research has shown that Etifoxine is susceptible to degradation under acidic, basic, oxidative, photolytic, and thermal stress. These conditions can lead to the formation of various impurities, including the N-desethyl derivative.

Acidic Stress-Induced Degradation Mechanisms

Under acidic conditions, Etifoxine has been observed to degrade, with the potential for the formation of the N-desethyl impurity. The mechanism likely involves the protonation of the exocyclic nitrogen of the ethylamino group. This protonation makes the C-N bond more susceptible to cleavage. The acidic environment can catalyze the hydrolysis of this bond, leading to the removal of the ethyl group and the formation of N-desethyl Etifoxine. One study identified two primary degradation products under acidic stress, with the potential for one of them to be the N-desethyl impurity. researchgate.net Another patent also indicates degradation of Etifoxine hydrochloride in acidic conditions, leading to the formation of an olefine impurity, suggesting that multiple degradation pathways can occur simultaneously. google.com

Basic Stress-Induced Degradation Mechanisms

Exposure to basic conditions also results in the degradation of Etifoxine. In an alkaline environment, the hydroxyl ions can act as a nucleophile, attacking the carbon atom adjacent to the exocyclic nitrogen of the ethylamino group. This nucleophilic attack can facilitate the cleavage of the C-N bond, resulting in the formation of the N-desethyl impurity. Studies have shown the formation of up to three degradation products under basic stress, highlighting the complexity of the degradation profile in alkaline media. researchgate.net

Oxidative Degradation Mechanisms

Oxidative stress is a significant factor in the degradation of Etifoxine. The presence of oxidizing agents can lead to a variety of degradation products, with the potential for the formation of the N-desethyl impurity through oxidative N-dealkylation. This process can be initiated by the abstraction of a hydrogen atom from the ethyl group attached to the nitrogen, followed by the formation of an unstable intermediate that subsequently breaks down to yield the N-desethyl derivative and acetaldehyde. Research has indicated that under oxidative conditions, a number of degradation products are formed, suggesting a complex degradation pathway. researchgate.net

Photolytic Degradation Mechanisms

Photostability is a critical attribute for pharmaceutical compounds. When exposed to light, particularly UV radiation, Etifoxine can undergo degradation. The energy from the light can be absorbed by the molecule, leading to its excitation and subsequent chemical reactions. One potential photolytic degradation pathway is the cleavage of the N-ethyl bond, resulting in the formation of the N-desethyl impurity. Studies have reported the formation of two photoproducts upon irradiation of Etifoxine, indicating its sensitivity to light. researchgate.netscispace.com

Thermal Degradation Mechanisms

Elevated temperatures can induce the degradation of Etifoxine. Thermal stress can provide the necessary energy to overcome the activation barrier for the cleavage of the N-ethyl bond. This thermolytic cleavage would result in the formation of the N-desethyl impurity. It has been noted that thermal degradation is a significant pathway for Etifoxine, with one study specifically identifying an "olefine impurity" as a major thermal degradation product. google.com Another study also reported the formation of a degradation product under thermal stress. researchgate.net

Hydrolytic Degradation Mechanisms

Hydrolysis, the reaction with water, can also contribute to the degradation of Etifoxine, particularly at acidic or basic pH. As discussed in the acidic and basic stress sections, water can act as a nucleophile or its reactivity can be enhanced by the presence of H+ or OH- ions, leading to the cleavage of the N-ethyl bond and the formation of N-desethyl Etifoxine. While Etifoxine is reported to be degraded by water stress, the specific degradation products from hydrolysis alone at neutral pH are not as extensively documented as those from acid- and base-catalyzed hydrolysis. google.com

Summary of Degradation Pathways

The formation of the Etifoxine N-desethyl impurity can potentially occur through various stress-induced degradation pathways. The table below summarizes the findings from the literature.

Stress ConditionPotential for N-Desethyl Impurity FormationObserved Degradation Products
Acidic Stress Yes, through hydrolysis of the C-N bond.Two degradation products (DPA and DPB) and an olefine impurity have been reported. researchgate.netgoogle.com
Basic Stress Yes, through nucleophilic attack and cleavage of the C-N bond.Three degradation products (DPA, DPB, and DPC) have been reported. researchgate.net
Oxidative Stress Yes, through oxidative N-dealkylation.Four degradation products (DPA, DPB, DPC, and DPD) have been reported. researchgate.net
Photolytic Stress Yes, through photolytic cleavage of the N-ethyl bond.Two photoproducts have been reported. researchgate.netscispace.com
Thermal Stress Yes, through thermolytic cleavage of the N-ethyl bond.One degradation product (DPA) and an olefine impurity have been reported. researchgate.netgoogle.com
Hydrolytic Stress Yes, particularly under acidic or basic conditions.Degradation observed under water stress. google.com

Table 1: Summary of Etifoxine Degradation Pathways and the Potential Formation of N-Desethyl Impurity

Water Stress-Induced Degradation Pathways

The stability of an active pharmaceutical ingredient when exposed to water is a crucial parameter, as moisture can be present during manufacturing, storage, or within the final formulation. Forced degradation studies conducted on Etifoxine hydrochloride have revealed its susceptibility to degradation under "water stressed" conditions. google.comgoogleapis.com While Etifoxine hydrochloride demonstrates stability under humidity and basic conditions, the presence of excess water, particularly in conjunction with other stressors like acid or heat, can promote the formation of degradation products. google.comgoogleapis.comgoogle.com

The mechanism of water-induced degradation, distinct from simple hydrolysis of esters or amides, can involve more complex, unconventional reactions. ijper.org For a molecule like Etifoxine, water can act as a nucleophile or facilitate proton transfer, potentially initiating the breakdown of the benzoxazine (B1645224) ring structure. Although the direct pathway from water stress to the specific formation of the desmethyl impurity is not extensively detailed in the literature, it is a plausible outcome of broader degradation sequences initiated by moisture.

A summary of Etifoxine hydrochloride's behavior under various stress conditions is presented below.

Stress ConditionObservationReference
Acidic ConditionsDegradation Observed google.com, googleapis.com
Base ConditionsStable google.com, googleapis.com
Water StressDegradation Observed google.com, googleapis.com
Thermal StressDegradation Observed (pronounced) google.com, googleapis.com
HumidityStable google.com, googleapis.com

This table summarizes general degradation findings for Etifoxine hydrochloride, which may lead to various impurities.

Formation of Etifoxine Desmethyl Impurity as a Process-Related By-product

Process-related impurities are chemical substances that form during the synthesis, purification, and storage of an API. ijper.org Their formation is intrinsically linked to the chosen synthetic route, reaction conditions, and the quality of raw materials used.

The synthesis of Etifoxine involves the construction of the 4H-3,1-benzoxazine core. One described synthetic pathway for an enantiomer of Etifoxine starts with 2-amino-4-chloroacetophenone. google.com The formation of the this compound, which lacks the methyl group at the C4 position of the benzoxazine ring, could theoretically arise if reaction conditions are not properly controlled. For instance, certain acidic or thermal conditions, potentially used to drive the cyclization reaction, could inadvertently promote side reactions. While the literature primarily highlights the formation of an "olefine impurity" under thermal stress, the potential for other side reactions like demethylation cannot be disregarded, especially if catalytic reagents sensitive to steric hindrance are employed. google.com

The purity of starting materials is paramount in preventing the formation of process-related impurities. The this compound could potentially be introduced into the final product if the starting ketone used for the synthesis is contaminated with an analogous structure lacking the methyl group. For example, if the synthesis involves the reaction of a substituted 2-aminophenol (B121084) with a phenyl ketone derivative, the presence of a corresponding desmethyl ketone impurity in the starting material would directly lead to the formation of the this compound alongside the main product. Therefore, stringent quality control of all raw materials and reagents, including key intermediates, is essential. google.com

The table below outlines potential process-related impurities and their likely origins.

Impurity NamePotential Origin
This compound Impurity in starting materials (e.g., desmethyl ketone analog)
Olefine ImpuritySide-reaction product (e.g., from thermal degradation)
Unreacted IntermediatesIncomplete reaction
Reagent-derived ImpuritiesResidual reagents or by-products from reagents

During a multi-step synthesis, unstable intermediates can be a source of impurities. If an intermediate in the Etifoxine synthesis is prone to demethylation under the reaction conditions, it could lead to the formation of the desmethyl impurity. Side reactions, which compete with the main product-forming reaction, are another significant source. For instance, reactions involving de-alkylation are known to occur, particularly with tertiary amines under certain conditions. efpia.eu While Etifoxine's methyl group is not on a nitrogen atom, aggressive thermal or acidic conditions could potentially cleave the carbon-carbon bond, although this would be a less common pathway. More commonly, impurities arise from predictable side reactions of the functional groups present in the reactants and intermediates. chemicea.como2hdiscovery.co

Impurity Formation Through Excipient Interactions with Etifoxine

Excipients are integral components of a final drug product, but they can also be a source of product instability if they are incompatible with the API. amazonaws.comeuropa.eu Compatibility studies are therefore crucial. Etifoxine hydrochloride has been shown to degrade under acidic conditions. google.com If an acidic excipient is used in the formulation, it could lower the micro-environmental pH and catalyze the degradation of Etifoxine, potentially leading to impurities.

Common excipients used in Etifoxine capsule formulations include lactose (B1674315) monohydrate, microcrystalline cellulose, purified talc, anhydrous colloidal silica (B1680970), and magnesium stearate. google.com To mitigate degradation, stabilizers such as fumaric acid, adipic acid, or maleic acid may be included to maintain a stable pH and prevent the formation of impurities like the olefine impurity. google.com While these stabilizers are intended to prevent degradation, an improper choice or concentration of any excipient could create an environment conducive to the formation of various impurities, including the possibility of the desmethyl variant.

Excipient CategoryExample(s) in Etifoxine FormulationsPotential Interaction TypeReference
DiluentLactose Monohydrate, Microcrystalline CellulosePhysical adsorption, pH effects, potential for Maillard reaction with primary/secondary amines google.com
LubricantMagnesium Stearate, Stearic AcidCan be alkaline, potentially affecting pH-sensitive APIs google.comgoogle.com
StabilizerFumaric AcidAcidic; intended to control pH and reduce degradation google.com

Impurity Formation Through Packaging Material Interactions with Etifoxine

Primary packaging materials are in direct contact with the drug product and represent another potential source of impurities. pharmaceutical-technology.com Interactions can include the leaching of substances from the packaging into the product or the sorption of the API onto the packaging surface. japsonline.comamazonaws.com The migration of leachables, such as residual monomers, plasticizers, or catalysts from plastic containers, could introduce reactive species into the formulation. zamann-pharma.com

Furthermore, the packaging material's permeability to environmental factors like moisture and oxygen is a critical consideration. japsonline.com Given that Etifoxine is sensitive to water-stressed and thermal conditions, packaging that offers a poor barrier to moisture could contribute to degradation over the product's shelf life. google.comgoogleapis.com While no specific studies directly link packaging materials to the formation of this compound, the general principles of drug-packaging interaction suggest that it is a potential risk factor that must be evaluated. For example, certain materials used in container closure systems, like rubber, can contain accelerators or antioxidants that could potentially leach out and react with the drug product. pharmaceutical-technology.com The choice of appropriate, inert packaging with a high barrier to moisture is a key strategy in preventing degradation-related impurity formation. zamann-pharma.com

Kinetic Studies of this compound Formation

The formation of impurities in pharmaceutical substances is a critical factor influencing their stability, safety, and efficacy. Understanding the kinetics of impurity formation is essential for predicting degradation pathways and establishing appropriate storage conditions and shelf-life. While comprehensive kinetic data for the formation of this compound is not extensively detailed in publicly available literature, the principles of chemical kinetics provide a framework for understanding its formation.

Forced degradation studies are a common approach to investigate the chemical stability of a drug substance. These studies expose the drug to stress conditions such as heat, humidity, acid, base, and light to accelerate degradation and identify potential impurities. google.com In the case of etifoxine, it has been observed to degrade under acidic, water-stressed, and thermal conditions, with thermal degradation being particularly significant. google.com

The rate of a chemical reaction, such as the formation of an impurity, is influenced by several factors including the concentration of reactants, temperature, and pH. The relationship between the rate of reaction and the concentration of reactants is described by the rate law, which includes a rate constant (k) and the reaction order with respect to each reactant.

The effect of temperature on the reaction rate is typically described by the Arrhenius equation. This equation relates the rate constant to the activation energy of the reaction and the absolute temperature. nih.gov A higher activation energy indicates that the reaction rate is more sensitive to changes in temperature. nih.gov

The pH of the environment can also play a crucial role in the degradation of pharmaceutical compounds, often acting as a catalyst in hydrolytic reactions. The degradation rate can be pH-dependent, with specific acid or base catalysis influencing the reaction mechanism. scirp.org Studies on other pharmaceutical compounds have shown that the degradation kinetics can follow pseudo-first-order reactions, where the rate of degradation is proportional to the concentration of the drug. nih.gov

Another study on the photodegradation of etifoxine found that approximately 20% of the substance degraded after 24 hours of irradiation with a mercury lamp, resulting in the formation of two photoproducts. scispace.com However, this pertains to photostability and may not directly correlate with the kinetics of desmethyl impurity formation under thermal or pH stress.

The following table illustrates a hypothetical representation of how kinetic data for the formation of this compound could be presented, based on common practices in pharmaceutical stability studies. Note: The data in this table is for illustrative purposes only and is not based on actual experimental results for etifoxine.

Hypothetical Kinetic Data for this compound Formation

Condition Temperature (°C) pH Rate Constant (k) (day⁻¹) Reaction Order
Acidic Hydrolysis 60 1.2 0.05 Pseudo-first-order
Neutral Hydrolysis 60 7.0 0.01 Pseudo-first-order
Basic Hydrolysis 60 9.0 0.08 Pseudo-first-order

Further detailed research, including the isolation and characterization of the this compound and the systematic variation of temperature and pH, would be necessary to generate precise kinetic models for its formation.

Advanced Analytical Methodologies for Etifoxine Desmethyl Impurity Detection and Quantification

Chromatographic Separation Techniques for Etifoxine (B195894) Desmethyl Impurity

Chromatographic techniques are the cornerstone of pharmaceutical impurity profiling due to their high resolving power and sensitivity. For the analysis of Etifoxine Desmethyl impurity, various liquid and gas chromatographic methods can be optimized and employed.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as the most widely utilized analytical tool for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it ideally suited for the analysis of Etifoxine and its impurities. The development of a stability-indicating HPLC method is a critical aspect of this process, ensuring that the analytical procedure can accurately measure the drug substance in the presence of its degradation products, including the desmethyl impurity. researchgate.netijper.org

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Etifoxine and its related substances due to its compatibility with aqueous and organic mobile phases suitable for polar to moderately non-polar compounds. The optimization of an RP-HPLC method for the detection and quantification of this compound involves a systematic approach to selecting the appropriate stationary phase, mobile phase composition, and detector settings.

A stability-indicating HPLC method for Etifoxine has been developed using a Kromasil C18 column (250mm × 4.6mm, 5µm particle size). researchgate.net The separation was achieved using a mobile phase consisting of a 0.02M formate (B1220265) buffer at pH 3 and methanol (B129727) in a 70:30 (v/v) ratio, with detection at 254 nm. researchgate.net Such a method is designed to separate the active pharmaceutical ingredient (API) from its degradation products, which would include the desmethyl impurity. researchgate.net Another validated RP-HPLC/UV method for the quantification of Etifoxine in capsule dosage forms utilized a Hypersil ODS C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) (40:60 v/v) at a flow rate of 1 ml/min and detection at 255 nm. researchgate.netjddtonline.info The retention time for Etifoxine in this method was reported to be 2.074 minutes. researchgate.netjddtonline.info

The optimization process for separating the this compound would involve adjusting the mobile phase composition (the ratio of the aqueous buffer to the organic modifier like acetonitrile or methanol) and the pH of the buffer to achieve adequate resolution between the parent drug, the desmethyl impurity, and other potential degradation products.

Interactive Data Table: Exemplary RP-HPLC Conditions for Etifoxine and Impurity Analysis

ParameterCondition 1Condition 2Condition 3
Column Kromasil C18 (250x4.6mm, 5µm) researchgate.netHypersil ODS C18 (250x4.6mm, 5µm) researchgate.netAgilent TC-C18 researchgate.net
Mobile Phase 0.02M Formate Buffer (pH 3):Methanol (70:30) researchgate.netAmmonium Acetate Buffer:Acetonitrile (40:60) researchgate.netMethanol:Water (70:30) researchgate.net
Flow Rate Not Specified1.0 mL/min researchgate.netNot Specified
Detection 254 nm (PDA) researchgate.net255 nm (UV) researchgate.net254 nm researchgate.net
Reported Retention Time (Etifoxine) Not Specified2.074 min researchgate.netNot Specified

Normal Phase High-Performance Liquid Chromatography (NP-HPLC), which utilizes a polar stationary phase and a non-polar mobile phase, is generally less favored for the analysis of relatively polar compounds like Etifoxine and its impurities compared to RP-HPLC. The established RP-HPLC methods have proven effective in separating a range of polar to non-polar analytes. However, NP-HPLC could theoretically offer alternative selectivity for certain impurity profiles.

Optimization in a normal-phase context would involve selecting a suitable polar stationary phase, such as silica (B1680970) or a bonded phase with cyano or amino functional groups. The mobile phase would typically consist of a mixture of non-polar solvents like hexane (B92381) or heptane (B126788) with a small amount of a more polar modifier such as isopropanol, ethanol, or ethyl acetate. The proportion of the polar modifier is a critical parameter to adjust for achieving the desired separation. While specific validated NP-HPLC methods for this compound are not prevalent in the literature, the principles of chromatographic theory suggest its potential application if orthogonal separation is required.

Etifoxine possesses a chiral center, meaning it can exist as two enantiomers (R- and S-etifoxine). google.comgoogle.com Consequently, the this compound would also be a chiral molecule. The enantiomers of a drug can exhibit different pharmacological activities and toxicological profiles. Therefore, it is often necessary to assess the enantiomeric purity of the drug substance and its chiral impurities. Chiral HPLC is the primary technique for separating enantiomers.

The separation of Etifoxine enantiomers has been successfully achieved using chiral HPLC. google.comgoogle.com One method employed a CHIRALCEL® ODH column (4.6 mm × 250 mm) with a mobile phase of hexane/ethanol (95:5 v/v). googleapis.com Another separation utilized a CHIRALCEL® OF column with a mobile phase of CO2:Methanol (90:10 v/v). google.com Given that the chiral center of Etifoxine is retained in the desmethyl impurity, it is highly probable that these or similar chiral HPLC methods could be adapted to separate the enantiomers of this compound. The optimization would involve screening different chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline resolution of the enantiomeric pair.

Interactive Data Table: Reported Chiral HPLC Conditions for Etifoxine Enantiomers

ParameterCondition 1Condition 2
Column CHIRALCEL® ODH (4.6x250mm) googleapis.comCHIRALCEL® OF (4.6x250mm) google.com
Mobile Phase Hexane:Ethanol (95:5) googleapis.comCO2:Methanol (90:10) google.com
Flow Rate 1.0 mL/min googleapis.com2.0 mL/min google.com
Detection UV googleapis.com254 nm google.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with sub-2 µm particle sizes. This results in significantly higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. waters.comdntb.gov.ua For impurity profiling, UPLC can provide a more detailed and accurate picture of the sample composition in a fraction of the time required for an HPLC analysis. waters.com

While specific UPLC methods dedicated to the analysis of this compound are not extensively documented in the public domain, the principles of method transfer from HPLC to UPLC are well-established. An existing validated HPLC method for Etifoxine and its impurities can be systematically transferred to a UPLC system by selecting an appropriate UPLC column with a similar stationary phase chemistry (e.g., C18) and adjusting the gradient, flow rate, and injection volume to leverage the benefits of the smaller particle size. The increased resolution offered by UPLC would be particularly advantageous for separating closely eluting impurities, including the desmethyl variant, from the main Etifoxine peak and other related substances.

Gas Chromatography (GC) for Volatile By-products Related to Desmethyl Impurity Precursors

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While Etifoxine and its desmethyl impurity are generally considered non-volatile and are better suited for LC analysis, GC can play a crucial role in monitoring the synthesis process for volatile by-products or unreacted starting materials that could be precursors to the formation of the this compound.

For instance, the synthesis of Etifoxine involves several chemical steps, and the presence of certain volatile impurities in the starting materials or intermediates could potentially lead to the formation of the desmethyl impurity in the final product. A GC method, often coupled with a mass spectrometer (GC-MS), could be developed to identify and quantify these volatile precursors. The optimization of a GC method would involve selecting an appropriate capillary column (e.g., with a non-polar or medium-polarity stationary phase), optimizing the temperature program of the GC oven, and setting the appropriate parameters for the injector and detector. Although direct literature on GC methods for this compound precursors is scarce, GC-MS has been used for the analysis of Etifoxine and its metabolites in biological matrices, indicating that with appropriate derivatization or at high temperatures, GC analysis is feasible for related compounds. uni-regensburg.de

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to liquid chromatography for pharmaceutical analysis, particularly for impurity profiling. nih.govtaylorandfrancis.com Its advantages include high separation efficiency, rapid analysis times, and reduced consumption of organic solvents. pharmtech.comamericanpharmaceuticalreview.com For the separation of Etifoxine and its Desmethyl impurity, SFC offers a unique selectivity that can be orthogonal to reversed-phase HPLC.

The development of an SFC method involves screening various stationary phases and mobile phase compositions. uliege.be The mobile phase typically consists of supercritical carbon dioxide (CO2) and a polar organic co-solvent, such as methanol, often with an additive to improve peak shape for basic compounds like Etifoxine and its impurities. nih.gov The structural difference between Etifoxine (a tertiary amine) and its Desmethyl impurity (a secondary amine) allows for effective separation based on their differential interactions with the stationary phase. A screening of dissimilar stationary phases, such as those with amino, ethylpyridine, or diol chemistries, is a common starting point to find optimal selectivity. researchgate.net

A hypothetical SFC method for resolving this compound from the parent drug could be developed using a sub-2µm particle column to achieve high efficiency. uliege.be The method parameters would be optimized through a Design of Experiments (DoE) approach, considering factors like co-solvent percentage, back pressure, and temperature to achieve baseline separation. uliege.be

Table 1: Representative SFC Method Parameters for this compound Analysis

ParameterCondition
Column Acyl-aminopropyl bonded silica, 150 x 3.0 mm, 1.8 µm
Mobile Phase A: Supercritical CO2B: Methanol with 0.2% Ammonium Hydroxide
Gradient 5% to 30% B over 5 minutes
Flow Rate 2.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 255 nm

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) for Preliminary Screening

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and robust chromatographic technique widely used in pharmaceutical analysis for identity checks and impurity testing. 182.160.97nih.gov It serves as an excellent preliminary screening tool for detecting the presence of this compound. creative-proteomics.comsigmaaldrich.com The principle of separation relies on the differential adsorption of the compounds onto the stationary phase as a mobile phase moves up the plate via capillary action. butterworth-labs.co.uk

For this specific application, a sample solution of Etifoxine API would be spotted onto a silica gel 60 F254 TLC plate alongside a reference standard of the this compound. sigmaaldrich.com The plate is then developed in a chamber containing an optimized mobile phase. The separation of the tertiary amine (Etifoxine) from the more polar secondary amine (this compound) can be readily achieved. After development, the spots are visualized under UV light at 254 nm. butterworth-labs.co.uk The retention factor (Rf) value of the impurity spot is compared to that of the reference standard for identification.

High-Performance Thin-Layer Chromatography (HPTLC) offers significant improvements over conventional TLC in terms of resolution, sensitivity, and quantifiability. scirp.orgnih.gov HPTLC methods can be validated according to ICH guidelines and used as stability-indicating assays. researchgate.netajgreenchem.com Using an automated sampler and a densitometric scanner, HPTLC can provide precise quantitative results for the impurity at levels as low as nanograms per spot. researchgate.netmdpi.com

Table 2: HPTLC System for Screening of this compound

ParameterDescription
Stationary Phase HPTLC aluminum plates pre-coated with silica gel 60 F254
Mobile Phase Toluene : Ethyl Acetate : Methanol (7:2:1, v/v/v)
Application 5 µL bandwise application using Linomat V autosampler
Development Ascending development in a twin-trough chamber saturated for 20 min
Detection Densitometric scanning at 255 nm
Expected Rf (Etifoxine) ~ 0.55
Expected Rf (Desmethyl Impurity) ~ 0.40

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers a different selectivity mechanism compared to chromatographic methods, making it a valuable orthogonal tool for impurity profiling. nih.govceu.es The separation in CE is based on the differential migration of charged species in an electric field. Given that Etifoxine and its Desmethyl impurity are basic compounds that will be protonated in an acidic buffer, they are ideal candidates for analysis by Capillary Zone Electrophoresis (CZE), a common mode of CE. ejpmr.comresearchgate.net

The advantages of CE include extremely high separation efficiency, minimal solvent and sample consumption, and rapid analysis times. ceu.esresearchgate.net A method for separating Etifoxine from its desmethyl impurity would involve optimizing the background electrolyte (BGE) pH, concentration, and organic modifier content. A low pH buffer (e.g., pH 2.5) ensures full protonation and migration towards the cathode. ceu.es The difference in the charge-to-size ratio between the parent drug and the impurity facilitates their separation. researchgate.net The method must be capable of resolving and quantifying impurities at levels of 0.1% or below. ceu.es

Table 3: Illustrative Capillary Electrophoresis Method for this compound

ParameterCondition
Capillary Uncoated fused-silica, 50 cm total length (42 cm effective), 50 µm I.D.
Background Electrolyte 75 mM Phosphate buffer, pH 2.5, with 15% (v/v) Acetonitrile
Voltage 25 kV
Temperature 25 °C
Injection Hydrodynamic injection at 50 mbar for 5 seconds
Detection Direct UV detection at 214 nm

Spectroscopic Detection Techniques for this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromatographic Detection

UV-Visible spectroscopy is the most common detection method coupled with chromatographic techniques like HPLC, SFC, and CE for pharmaceutical analysis. thermofisher.commastelf.com Its robustness, linearity, and ease of use make it the standard for quantifying impurities. waters.com For Etifoxine and its Desmethyl impurity, the primary chromophore is the benzoxazine (B1645224) ring system. Since the N-demethylation occurs on the side chain, it does not significantly alter the core chromophore. Therefore, both compounds are expected to have a very similar UV absorption profile, with a maximum absorbance (λmax) around 255 nm. jddtonline.inforesearchgate.net

While this similarity means UV-Vis detection alone cannot differentiate between the two compounds without prior separation, it is ideal for quantification post-separation. tandfonline.com A Photodiode Array (PDA) detector is particularly useful as it acquires the entire UV spectrum for each peak. chromatographyonline.com This allows for peak purity assessment, where the spectra at the upslope, apex, and downslope of a peak are compared. tandfonline.com Any significant spectral differences across the main Etifoxine peak could indicate the co-elution of an impurity like the desmethyl analogue. tandfonline.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying functional groups and confirming the structure of molecules. pharmtech.com It can be instrumental in distinguishing between Etifoxine and its Desmethyl impurity. The key structural difference is the nature of the amine group: Etifoxine contains a tertiary amine (N-CH₃), while the desmethyl impurity contains a secondary amine (N-H). spectroscopyonline.comspectroscopyonline.com

This difference gives rise to distinct features in their respective IR spectra:

N-H Stretch: The this compound will exhibit a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. This peak will be completely absent in the spectrum of Etifoxine, which has no N-H bonds. spectroscopyonline.comrockymountainlabs.com

C-N Stretch: The C-N stretching vibrations for tertiary and secondary amines appear in slightly different regions and can also aid in differentiation. pharmatutor.org

N-H Bend: The secondary amine impurity may also show an N-H bending (wagging) vibration, providing another point of confirmation. spectroscopyonline.com

This technique is invaluable for the definitive identification of an isolated impurity fraction, confirming its structure as the desmethyl variant. researchgate.net

Table 4: Key Differentiating IR Absorptions for Etifoxine and its Desmethyl Impurity

Functional GroupVibration TypeEtifoxine (Tertiary Amine)This compound (Secondary Amine)
Amine N-H StretchAbsentPresent (3300-3500 cm⁻¹, typically weak to medium)
Amine N-H Bend (Wag)AbsentPresent (700-750 cm⁻¹, broad)
C-N StretchPresent (~1200 cm⁻¹)Present (1130-1180 cm⁻¹)

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to IR. nih.gov It is non-destructive and requires minimal sample preparation, making it suitable for the analysis of pharmaceutical ingredients. slideshare.netresearchgate.net Like IR, Raman spectroscopy can effectively differentiate between Etifoxine and its Desmethyl impurity based on their distinct vibrational modes. americanpharmaceuticalreview.com

While water is a weak Raman scatterer, making the technique well-suited for aqueous samples, the key advantage here lies in its sensitivity to non-polar bonds. nih.gov The change from a tertiary amine (Etifoxine) to a secondary amine (Desmethyl impurity) alters the symmetry and vibrational modes of the molecule. Specific Raman shifts associated with C-N stretching, N-H bending, and skeletal vibrations of the side chain will differ between the two compounds. For instance, the symmetric and asymmetric stretches associated with the N(C₂H₅)₂ group in Etifoxine will be replaced by vibrations involving the N-H bond in the impurity. Advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly enhance the signal of trace-level impurities, potentially allowing for direct detection in the API matrix. researchgate.netspectroscopyonline.com

Hyphenated Analytical Techniques for this compound Profiling

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for impurity profiling. ijfmr.comijfmr.com They offer enhanced sensitivity, specificity, and the ability to elucidate the structure of unknown compounds. ijfmr.com For the analysis of etifoxine and its impurities, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are of significant interest. rroij.comresearchgate.net

LC-MS is a cornerstone technique for the analysis of pharmaceutical impurities due to its high sensitivity and selectivity, making it suitable for detecting and quantifying impurities at trace levels. biomedres.usresearchgate.net It combines the separation power of high-performance liquid chromatography (HPLC) with the mass-analyzing capabilities of a mass spectrometer. biomedres.us

For the analysis of this compound, a reversed-phase HPLC method would typically be employed. The separation would be based on the polarity difference between the parent drug, etifoxine, and its desmethyl impurity. While specific methods for the desmethyl impurity are not extensively published, methods developed for etifoxine and its other degradation products can be adapted. researchgate.netjddtonline.info For instance, a C18 column is often used with a mobile phase consisting of an organic solvent like acetonitrile or methanol and an aqueous buffer. researchgate.netresearchgate.net

Table 1: Illustrative LC-MS Parameters for Etifoxine Impurity Analysis

Parameter Typical Value/Condition
Chromatography
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netresearchgate.net
Mobile Phase Acetonitrile/Methanol and Ammonium Acetate/Formate Buffer researchgate.netresearchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection (UV) ~254 nm researchgate.net
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS Analyzer Quadrupole, Time-of-Flight (TOF), Ion Trap researchgate.netmedscape.com
Scan Mode Full Scan for identification, Multiple Reaction Monitoring (MRM) for quantification

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, is instrumental in impurity identification. hpst.czkisti.re.kr HRMS provides highly accurate mass measurements, typically with sub-ppm mass accuracy, which allows for the determination of the elemental composition of an unknown impurity. hpst.cz For the this compound (Chemical Formula: C₁₆H₁₅ClN₂O), HRMS would be able to distinguish its molecular ion from other ions with the same nominal mass but different elemental formulas, providing a high degree of confidence in its identification. clearsynth.com

Tandem mass spectrometry (MS/MS or MSn) is a powerful tool for structural elucidation. researchgate.net In an MS/MS experiment, the molecular ion of the impurity of interest (in this case, the this compound) is selected and then fragmented. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds. biomedres.us Etifoxine and its impurities can be analyzed by GC-MS, often after a derivatization step to increase their volatility. nih.govuni-regensburg.de In the context of the this compound, GC-MS can provide complementary information to LC-MS. The electron impact (EI) ionization commonly used in GC-MS produces extensive fragmentation, which can be valuable for structural elucidation and creating a library of mass spectra for impurity identification. uni-regensburg.de

Table 2: Potential GC-MS Parameters for Etifoxine Impurity Analysis

Parameter Typical Value/Condition
Gas Chromatography
Column Capillary column (e.g., DB-5ms)
Carrier Gas Helium uni-regensburg.de
Injection Mode Splitless uni-regensburg.de
Temperature Program Ramped temperature gradient (e.g., 80°C to 350°C) uni-regensburg.de
Mass Spectrometry
Ionization Mode Electron Impact (EI), 70 eV uni-regensburg.de
MS Analyzer Quadrupole
Scan Mode Full Scan

For unambiguous structure elucidation of impurities, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful, albeit less common, hyphenated technique. rroij.comresearchgate.net It directly couples the separation capabilities of HPLC with the structure-resolving power of NMR spectroscopy. ijfmr.com An impurity peak can be isolated by the HPLC and directly transferred to the NMR spectrometer for analysis. While technically demanding and less sensitive than MS, LC-NMR can provide detailed structural information, including the connectivity of atoms and stereochemistry, which is invaluable for the definitive identification of an impurity like Etifoxine Desmethyl.

To maximize the information obtained from a single analytical run, multiple detectors can be integrated. An LC-UV-MS system provides both quantitative data from the UV detector and mass information from the mass spectrometer. hpst.cz A more advanced integration is LC-UV-NMR-MS, which combines the strengths of all three techniques. rroij.com This "triple hyphenation" allows for the separation of a complex mixture, UV detection for quantification, mass spectrometry for molecular weight and formula determination, and NMR for definitive structural elucidation of impurities, all within a single, integrated workflow. Such a comprehensive approach is particularly useful when dealing with novel or unexpected impurities. rroij.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

Sample Preparation and Enrichment Strategies for Trace Level Detection

Detecting and quantifying impurities at trace levels, as is often required by regulatory bodies like the International Council for Harmonisation (ICH), presents a significant analytical challenge. ijper.org The concentration of these impurities in the drug substance or biological matrix can be exceptionally low, often falling below the detection limits of standard analytical instruments. Therefore, sample preparation techniques that can effectively isolate and concentrate the target impurity from the bulk matrix are indispensable. For this compound, strategies such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Accelerated Solvent Extraction (ASE) are pivotal.

Solid-Phase Extraction (SPE) is a highly effective and widely used technique for sample clean-up and concentration prior to chromatographic analysis. The versatility of SPE lies in the wide range of available sorbent materials, allowing for methods tailored to the specific physicochemical properties of the analyte and matrix.

Principle and Application for this compound:

For the separation of this compound, which is a basic compound, from the parent drug, Etifoxine, and other matrix components, a carefully selected SPE sorbent is crucial. Methods developed for similar basic compounds, such as antidepressants and their N-desmethyl metabolites, often utilize ion exchange SPE cartridges. nih.gov Given the structural similarities, a comparable approach would be highly applicable. For instance, a mixed-mode SPE sorbent combining reversed-phase (e.g., C18) and cation-exchange functionalities would be ideal.

The extraction process would typically involve:

Conditioning: The SPE cartridge is conditioned with an organic solvent like methanol, followed by water or a buffer to activate the sorbent.

Loading: The sample, dissolved in an appropriate solvent, is passed through the cartridge. Etifoxine, its desmethyl impurity, and other related substances would be retained on the sorbent.

Washing: The cartridge is washed with a series of solvents to remove interfering components from the matrix. A low-polarity organic solvent could remove non-polar interferences, while an aqueous buffer could wash away polar impurities.

Elution: A specific solvent or solvent mixture is used to selectively elute the this compound. A common strategy involves using a small volume of an organic solvent containing an acid or base to disrupt the sorbent-analyte interaction and elute the concentrated analyte.

Studies on the extraction of Etifoxine and its metabolites from biological matrices have successfully employed C18 silica minicolumns. gabarx.comnih.gov For instance, in the analysis of steroids post-etifoxine administration, samples were extracted and purified on Sep-Pak C18 cartridges. nih.govplos.org Similar C18 cartridges have been used in the analysis of other drugs and their degradation products, demonstrating the robustness of this sorbent for retaining moderately polar compounds. researchgate.net

Table 1: Hypothetical SPE Method Parameters for this compound Enrichment

Parameter Condition Rationale
SPE Sorbent Mixed-Mode Cation Exchange (e.g., Oasis MCX) or C18 C18 retains compounds based on hydrophobicity. gabarx.com A mixed-mode sorbent would offer enhanced selectivity for the basic desmethyl impurity.
Sample Loading pH Neutral to Slightly Acidic To ensure the basic amine group of the impurity is protonated for strong retention on a cation-exchange sorbent.
Wash Solvent 1 Aqueous Buffer (e.g., 0.1% Formic Acid in Water) To remove polar interferences.
Wash Solvent 2 Methanol/Water mixture To remove less-retained, more polar compounds.

| Elution Solvent | 5% Ammonium Hydroxide in Methanol | The basic modifier disrupts the ionic interaction with the cation-exchange sorbent, eluting the target impurity. |

The use of deuterated internal standards, such as N-Desethyl Etifoxine-d5, is also a common practice in quantitative analysis to correct for analyte loss during the extraction process and to improve the accuracy of mass spectrometry-based detection. pharmaffiliates.comveeprho.com

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential partitioning of a solute between two immiscible liquid phases. It is particularly useful for separating analytes from complex matrices.

Principle and Application for this compound:

The strategy for LLE of this compound would exploit its solubility characteristics and how they change with pH. As a basic compound, its solubility in organic versus aqueous solvents is highly dependent on the pH of the aqueous phase.

A typical LLE procedure would involve:

Dissolving the sample in an aqueous buffer.

Adjusting the pH of the aqueous phase to render the impurity in its neutral, un-ionized form (i.e., basic pH), which increases its affinity for the organic solvent.

Adding an immiscible organic solvent (e.g., methyl tert-butyl ether, hexane, or dichloromethane).

Vigorously mixing the two phases to facilitate the transfer of the impurity into the organic layer.

Separating the organic layer, which now contains the concentrated impurity.

Evaporating the organic solvent to dryness and reconstituting the residue in a small volume of a solvent compatible with the analytical instrument.

In pharmacokinetic studies of etifoxine, a liquid-liquid extraction using a hexane/propan-2-ol mixture has been employed to extract the drug from plasma samples after alkalinization. gabarx.com Another method for etifoxine enantiomers used a mixture of methyl tert-butyl ether and hexane for extraction from plasma. google.com These established methods for the parent drug provide a strong foundation for developing a similar LLE protocol for its desmethyl impurity.

Table 2: Example LLE Protocol for this compound

Step Parameter Rationale
Aqueous Phase 0.1 M Phosphate Buffer, pH 9 A basic pH ensures the desmethyl impurity is in its free base form, maximizing its partitioning into the organic solvent. gabarx.com
Organic Solvent Dichloromethane or Methyl tert-butyl ether/Hexane (1:1) These solvents have proven effective for extracting etifoxine and structurally similar compounds. plos.orggoogle.com
Extraction Vortex mixing for 2-5 minutes Ensures efficient mass transfer between the aqueous and organic phases.
Evaporation Under a gentle stream of nitrogen at ~40°C Prevents degradation of the analyte while efficiently removing the solvent.

| Reconstitution | Mobile phase (e.g., Acetonitrile/Water) | Ensures compatibility with the subsequent chromatographic analysis. |

Accelerated Solvent Extraction (ASE), also known as pressurized solvent extraction, is a more modern and automated technique that uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process from solid or semi-solid samples. thermofisher.cn

Principle and Application for this compound:

ASE is particularly beneficial for extracting impurities from solid matrices, such as pharmaceutical formulations or bulk drug substances. semanticscholar.org The elevated temperature decreases the viscosity of the solvent, enhancing its penetration into the sample matrix, while the high pressure keeps the solvent in its liquid state above its boiling point, further accelerating the extraction kinetics. thermofisher.cn This results in significantly shorter extraction times and reduced solvent consumption compared to traditional methods like Soxhlet extraction. thermofisher.com

For the analysis of this compound in a solid drug product, ASE could be applied as follows:

The solid sample (e.g., ground tablets) is mixed with a dispersing agent (e.g., diatomaceous earth) and packed into a stainless-steel extraction cell.

The cell is filled with the extraction solvent (e.g., methanol or acetonitrile).

The cell is heated and pressurized according to the method parameters.

The solvent, now containing the extracted analytes, is collected in a vial. The system can perform static and dynamic extractions to ensure thoroughness.

The collected extract can then be further concentrated or directly injected into an analytical instrument.

While specific ASE methods for this compound are not widely published, the technique's applicability is well-documented for extracting additives from polymers, impurities from pharmaceutical packaging, and active ingredients from various formulations. thermofisher.comgoogle.com The principles are directly transferable.

Table 3: Illustrative ASE Method Parameters for this compound from a Solid Matrix

Parameter Setting Rationale
Extraction Solvent Methanol or Acetonitrile Good solubility for etifoxine and its related compounds. researchgate.net
Temperature 100 - 120 °C Enhances extraction efficiency and kinetics without causing thermal degradation. thermofisher.cnlcms.cz
Pressure 1500 - 2000 psi Maintains the solvent in a liquid state well above its atmospheric boiling point.
Static Time 5 - 10 minutes Allows the heated solvent to thoroughly penetrate the sample matrix.
Number of Cycles 2 - 3 Multiple cycles ensure exhaustive extraction of the target impurity.

| Purge | Nitrogen gas purge | Clears the extraction cell and tubing of any remaining extract, maximizing recovery. |

The selection of an appropriate sample preparation strategy depends on various factors, including the nature of the sample matrix, the concentration of the impurity, and the desired level of throughput and automation. For trace-level analysis of this compound, a combination of these techniques, particularly SPE for its high selectivity and enrichment factor, is often the most effective approach.

Structural Elucidation and Definitive Characterization of Etifoxine Desmethyl Impurity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy would be the cornerstone for the definitive structural assignment of the Etifoxine (B195894) Desmethyl impurity. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular structure can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would be utilized to determine the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on the phenyl and benzoxazine (B1645224) rings, the ethyl group protons, and any other protons in the molecule. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) and coupling constants (J) would reveal the number of neighboring protons, thus helping to piece together the connectivity of the molecule.

Table 1: Hypothetical ¹H NMR Data for Etifoxine Desmethyl Impurity

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy would provide information about the carbon skeleton of the molecule. Each unique carbon atom in the this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl) and its local electronic environment.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
Data Not AvailableData Not Available

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): Would establish proton-proton couplings, showing which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space proximity of protons, providing insights into the three-dimensional structure of the impurity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Data

Mass spectrometry would be employed to determine the precise molecular weight of the this compound and to gain insights into its structure through analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the accurate mass, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) experiments would involve fragmenting the parent ion and analyzing the resulting fragment ions. This fragmentation pattern would provide valuable clues about the connectivity of the atoms and the presence of specific functional groups.

Table 3: Hypothetical Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Ion TypeProposed Fragment
Data Not AvailableData Not AvailableData Not Available

Integration of Spectroscopic and Chromatographic Data for Comprehensive Structural Assignment

The definitive structural assignment of the this compound would be achieved through the careful integration of all spectroscopic and chromatographic data. The retention time from High-Performance Liquid Chromatography (HPLC) would confirm the presence of a distinct impurity. The molecular formula from HRMS would provide the starting point. The detailed connectivity information from ¹H, ¹³C, and 2D NMR experiments would then be used to assemble the molecular structure. The fragmentation patterns observed in the MS/MS spectra would serve as a crucial confirmation of the proposed structure, ensuring that the observed fragments are consistent with the assigned connectivity.

Computational Chemistry Approaches in Predicting Impurity Structures

In the absence of complete experimental data, computational chemistry could offer a predictive approach. Quantum mechanical calculations could be used to predict the NMR chemical shifts and coupling constants for the proposed structure of the this compound. These predicted spectra could then be compared with any available experimental data to support the structural assignment. Similarly, computational methods could be used to model the fragmentation pathways in mass spectrometry, providing theoretical support for the observed fragmentation patterns.

Strategies for Identification of Unknown Degradation Products of Etifoxine

The identification of unknown degradation products is a fundamental component of pharmaceutical stability testing. The process involves subjecting the drug substance to stress conditions to generate potential degradants and then employing advanced analytical techniques to separate, identify, and characterize these new entities. medcraveonline.com This strategy ensures that the analytical methods developed are "stability-indicating," meaning they can effectively separate the intact drug from its degradation products. nih.gov

Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone for identifying potential degradation pathways of a drug substance. medcraveonline.combiopharminternational.com For Etifoxine, studies have been conducted under various stress conditions as mandated by the International Conference on Harmonisation (ICH) guidelines. medcraveonline.comnih.govresearchgate.net These studies intentionally degrade the molecule to generate impurities that might form under normal storage conditions over time. pharmtech.com

Research indicates that Etifoxine demonstrates varied stability under different stressors. It is susceptible to degradation under oxidative, acidic, and basic conditions, while showing more stability under thermal and photolytic stress. nih.govresearchgate.net A patent application also notes degradation of Etifoxine hydrochloride under acidic, water-stressed, and thermal conditions. google.com

Table 2: Stress Conditions Applied in Forced Degradation Studies of Etifoxine

Stress Condition Observations
Acidic Hydrolysis Significant degradation observed, leading to the formation of degradation products (DPs). nih.govresearchgate.net
Basic Hydrolysis Degradation occurs, resulting in multiple degradation products. nih.govresearchgate.net
Oxidative Extensive degradation of the drug substance. nih.govresearchgate.net
Thermal (Heat) The drug is relatively stable, though some degradation can occur. nih.govresearchgate.netgoogle.com

| Photolytic (UV Light) | The drug is relatively stable, with some degradation products forming. nih.govresearchgate.net |

Analytical Methodologies for Identification

A multi-step analytical approach is required to identify the structures of unknown degradation products formed during these stress studies.

Chromatographic Separation: The initial and most crucial step is the development of a robust separation method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method. researchgate.net The goal is to achieve adequate separation between the parent Etifoxine peak and the peaks of all degradation products. nih.gov For Etifoxine and its degradants, reverse-phase HPLC methods using a C18 column are commonly employed. nih.govresearchgate.net

Detection and Preliminary Characterization: A photodiode array (PDA) detector is often used with HPLC to obtain the UV spectra of the degradants, which can provide initial clues about their structure. The primary tool for characterization, however, is mass spectrometry (MS), often hyphenated with liquid chromatography (LC-MS). biomedres.usijprajournal.com Techniques like Time-of-Flight (TOF) mass spectrometry (LC-MS/TOF) are used to accurately determine the mass-to-charge ratio (m/z) of the degradation products, allowing for the deduction of their molecular formulas. nih.govresearchgate.net The fragmentation patterns observed in the mass spectra provide further insights into the molecular structure. nih.govresearchgate.net

Definitive Structural Elucidation: For unambiguous structure confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique. nih.govijprajournal.comnih.gov After isolating sufficient quantities of a degradation product, 1H NMR and 13C NMR spectra are acquired. nih.gov These spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the complete elucidation of the chemical structure. nih.gov

Studies on Etifoxine have successfully utilized this combination of LC-MS/TOF, 1H NMR, and 13C NMR to characterize several degradation products that form under specific stress conditions. nih.govresearchgate.net

Table 3: Summary of Degradation Products (DPs) of Etifoxine Identified Under Various Stress Conditions

Stress Condition Degradation Products Formed
Heat DPA nih.gov
Acidic Media / UV-Light DPA, DPB nih.gov
Basic Stress DPA, DPB, DPC nih.gov

| Oxidation | DPA, DPB, DPC, DPD nih.gov |

This systematic approach, combining forced degradation with advanced chromatographic and spectroscopic techniques, is essential for identifying and characterizing unknown degradation products of Etifoxine, thereby ensuring the quality and safety of the pharmaceutical product.

Table 4: List of Chemical Compounds

Compound Name
Etifoxine
This compound

Isolation and Purification Methodologies for Etifoxine Desmethyl Impurity

Preparative Chromatography for Scale-Up Isolation

Preparative chromatography is a cornerstone technique for isolating and purifying chemical compounds from complex mixtures on a large scale. welch-us.com It operates on the same principles as analytical chromatography but is optimized for collecting substantial quantities of a target compound. welch-us.com For an impurity like Etifoxine (B195894) Desmethyl, which is structurally similar to the active pharmaceutical ingredient (API), preparative techniques are indispensable.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a widely utilized and highly efficient method for the purification of pharmaceutical impurities. youtube.comgilson.com This technique offers high resolution, making it suitable for separating closely related compounds such as Etifoxine and its desmethyl impurity. youtube.com

The development of a Prep-HPLC method typically begins with an analytical scale separation to optimize the chromatographic conditions. lcms.cz For Etifoxine and its related substances, reversed-phase chromatography is a common approach. researchgate.netjddtonline.info A typical method would involve a C18 column, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netjddtonline.info The pH of the mobile phase is a critical parameter that can be adjusted to achieve optimal separation between the API and its impurities. google.com Once the analytical method is established, it is scaled up for preparative purposes by increasing the column diameter, sample load, and flow rate. lcms.cz

ParameterTypical Conditions for Etifoxine Impurity Separation
Stationary Phase Reversed-phase C18, Phenyl
Mobile Phase Gradient or isocratic mixture of aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297), phosphate) and organic solvent (e.g., acetonitrile, methanol). researchgate.netjddtonline.info
Flow Rate Scaled up from analytical flow rates, typically in the range of 20-100 mL/min for preparative columns. lcms.cz
Detection UV detection at a wavelength where both Etifoxine and the desmethyl impurity show significant absorbance, such as 254 nm or 255 nm. researchgate.netjddtonline.info
Injection Volume Significantly larger than analytical injections, optimized to maximize throughput without compromising resolution. lcms.cz

Table 1: Representative Prep-HPLC Parameters for Etifoxine Desmethyl Impurity Isolation

Preparative Supercritical Fluid Chromatography (Prep-SFC)

Preparative Supercritical Fluid Chromatography (Prep-SFC) has emerged as a powerful and "greener" alternative to Prep-HPLC for pharmaceutical purifications. americanpharmaceuticalreview.comresearchgate.net SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often modified with a small amount of an organic solvent like methanol. lcms.czwaters.com This technique offers several advantages, including faster separations, reduced solvent consumption, and easier fraction processing due to the volatility of CO2. lcms.czpharmtech.com

For the separation of impurities, SFC is particularly advantageous due to its high efficiency and unique selectivity, which is often orthogonal to that of reversed-phase HPLC. pharmtech.com This means that compounds that are difficult to separate by HPLC may be readily resolved using SFC. The isolation of polar compounds can also be efficiently achieved by adding small amounts of water to the modifier. americanpharmaceuticalreview.com

ParameterTypical Conditions for Impurity Isolation
Stationary Phase Achiral columns (e.g., silica (B1680970), diol, ethyl pyridine) are commonly used for achiral separations. americanpharmaceuticalreview.com
Mobile Phase Supercritical CO2 with a co-solvent (modifier) such as methanol, ethanol, or isopropanol. lcms.czwaters.com
Flow Rate Higher flow rates are possible compared to HPLC due to the low viscosity of the mobile phase. researchgate.net
Detection UV detection, Mass Spectrometry (MS).
Benefits Fast, reduced organic solvent usage, concentrated fractions. researchgate.netpharmtech.com

Table 2: General Prep-SFC Parameters for Pharmaceutical Impurity Purification

Flash Chromatography

Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure to drive the mobile phase through the stationary phase, leading to faster separations than traditional column chromatography. ajrconline.org It is often used for the purification of synthetic products and for the fractionation of complex mixtures. ajrconline.org

For nitrogen-containing heterocyclic compounds like Etifoxine and its desmethyl impurity, which are basic in nature, standard silica gel may sometimes provide inadequate separation. jasco.hu In such cases, the use of an amine-functionalized silica stationary phase can significantly improve the purification of basic compounds by reducing tailing and improving resolution. biotage.com The choice of solvents is typically a mixture of a non-polar solvent like heptane (B126788) or hexane (B92381) and a more polar solvent such as ethyl acetate. jasco.huflash-chromatographie.com

ParameterTypical Conditions for Heterocyclic Amine Purification
Stationary Phase Normal phase silica gel or amine-functionalized silica for basic compounds. biotage.com
Mobile Phase A gradient of a non-polar solvent (e.g., heptane) and a polar solvent (e.g., ethyl acetate). flash-chromatographie.com
Loading Technique Dry loading onto silica gel can be beneficial for samples with limited solubility in the mobile phase.
Detection UV visualization or Thin Layer Chromatography (TLC) of collected fractions.

Table 3: Illustrative Flash Chromatography Parameters

Column Chromatography

Conventional column chromatography remains a fundamental and cost-effective technique for the purification of organic compounds. thieme-connect.de It relies on the differential adsorption of components of a mixture onto a solid stationary phase as a liquid mobile phase passes through it. For benzoxazine (B1645224) derivatives, column chromatography over silica gel is a common purification step following synthesis. thieme-connect.deresearchgate.net The selection of an appropriate eluent system, typically a mixture of solvents with varying polarities, is crucial for achieving successful separation.

Selective Enrichment Techniques for Target Impurity Isolation

Before proceeding to the final purification step, it is often advantageous to enrich the concentration of the target impurity. neopharmlabs.com Selective enrichment techniques aim to increase the relative amount of the impurity in the sample, which can significantly improve the efficiency and success of the subsequent isolation. neopharmlabs.com

One common strategy is to start with a feedstock that is already enriched in the impurity, such as mother liquors from the crystallization of the main compound or fractions from a preliminary, crude chromatographic separation. neopharmlabs.com Another approach involves stress degradation studies, where the drug substance is subjected to conditions like acid, base, or heat to intentionally generate higher levels of degradation products, including the impurity of interest. researchgate.net Furthermore, techniques like Solid-Phase Extraction (SPE) can be employed for pre-concentration, where specific sorbents are used to selectively retain and then elute the target impurity. youtube.com

Crystallization and Recrystallization Techniques for Impurity Purification

Crystallization is a powerful purification technique for solids, based on the principle of differential solubility. uct.ac.za For an impurity that is present in a relatively high concentration or after it has been isolated by chromatography, crystallization can be an effective final polishing step to achieve high purity. researchgate.net

The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. youtube.com As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. uct.ac.za Ideally, the impurities remain in the solution. youtube.com The choice of solvent is critical; the target compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. youtube.com For benzoxazine derivatives, solvents such as ethanol, ethyl acetate, or mixtures thereof have been successfully used for recrystallization. acs.orggoogle.com

For amine compounds like this compound, the pH of the solution can be manipulated to facilitate purification. rochester.edu The basic amine can be converted to a salt by treatment with an acid, which alters its solubility properties, potentially allowing for separation from non-basic impurities. sciencemadness.org The pure amine can then be regenerated by treatment with a base.

Membrane Filtration Techniques for Impurity Separation

Membrane filtration is a pressure-driven separation process that utilizes a semi-permeable membrane to separate particles from a fluid. This technology is widely employed in the pharmaceutical industry for various applications, including the purification of APIs and the removal of impurities. researchgate.net The separation is based on the size and shape of the molecules relative to the pore size of the membrane.

In the context of separating this compound from Etifoxine, several membrane filtration techniques could be theoretically applied. The choice of membrane depends on the molecular weight difference between the API and the impurity, as well as the solvent system used.

Organic Solvent Nanofiltration (OSN): This technique has emerged as a promising method for the purification of APIs in organic solvents. europeanpharmaceuticalreview.com OSN utilizes membranes that can withstand harsh organic solvents while selectively separating molecules in the range of 200 to 1,000 Daltons. europeanpharmaceuticalreview.com Given that Etifoxine and its Desmethyl impurity are relatively small molecules, OSN could be a viable option for their separation. The process would involve dissolving the mixture in a suitable organic solvent and passing it through an OSN membrane. The membrane would ideally retain the larger Etifoxine molecule while allowing the smaller Desmethyl impurity to pass through, or vice versa, depending on the specific membrane's molecular weight cut-off (MWCO). seppure.com OSN can be operated in a diafiltration mode, where fresh solvent is continuously added to wash out the impurity, thereby increasing the purity of the API. europeanpharmaceuticalreview.com

Ultrafiltration (UF): Primarily used for separating larger molecules like proteins and peptides, ultrafiltration might be applicable if the API or impurity is bound to a larger carrier molecule or if they form aggregates of different sizes. toray.com In a typical biopharmaceutical process, ultrafiltration membranes are used to remove impurities like proteins from the cell culture medium. toray.com For small molecules like Etifoxine and its impurity, direct separation by UF would be challenging unless there is a significant difference in their effective size in a particular solution.

The successful implementation of membrane filtration for separating this compound would require careful selection of the membrane type, pore size, operating pressure, and solvent. The efficiency of the separation would need to be validated through analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Below is an interactive data table summarizing the potential membrane filtration techniques:

Membrane Technique Principle of Separation Potential Applicability for this compound Key Considerations
Organic Solvent Nanofiltration (OSN)Size and shape-based separation of molecules in organic solvents. europeanpharmaceuticalreview.comseppure.comHigh potential for separating the impurity from the API due to the difference in their molecular weights.Membrane compatibility with the solvent, appropriate molecular weight cut-off, operating pressure.
Ultrafiltration (UF)Size-based separation of macromolecules. toray.comLimited direct applicability unless there is significant size differentiation through aggregation or binding.Pore size of the membrane, potential for product loss due to adsorption. toray.com
Depth FiltrationTraps particles within a porous matrix. toray.comeaton.comUsed as a pre-filtration step to remove larger particulates and protect other membranes.Filter material, porosity, and capacity.

Development of Reference Standards for this compound

Reference standards are highly purified compounds that are used as a benchmark for analytical purposes, such as the identification and quantification of impurities in a drug substance. synzeal.comsynzeal.comvenkatasailifesciences.com The development of a reference standard for this compound is a multi-step process that involves synthesis, isolation, characterization, and purity certification.

Synthesis and Isolation: The this compound is not typically a starting material for the synthesis of Etifoxine but rather a related substance that may be formed during the manufacturing process or through degradation. Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are often employed to generate impurities. researchgate.netresearchgate.netgoogle.com For instance, studies on Etifoxine have shown that it degrades under acidic, thermal, and oxidative conditions. researchgate.netgoogle.com The resulting degradation mixture would contain the Desmethyl impurity, which would then need to be isolated.

The isolation and purification of the impurity from the complex mixture can be achieved using chromatographic techniques. Preparative High-Performance Liquid Chromatography (prep-HPLC) is a standard method for purifying compounds to a high degree. europeanpharmaceuticalreview.com Other chromatographic methods like silica gel and Sephadex LH-20 chromatography have also been reported for the separation and purification of degradation products of related compounds. researchgate.net

Characterization: Once the this compound is isolated and purified, its chemical structure must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques:

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed structure of the molecule, confirming the absence of the methyl group. researchgate.net

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Purity Assessment and Certification: The purity of the isolated this compound must be rigorously assessed. This is typically done using a stability-indicating HPLC method that is validated for linearity, accuracy, precision, and specificity. researchgate.netjddtonline.info The purity is often determined by a mass balance approach, taking into account the content of the main component, related substances, water content, residual solvents, and non-volatile residues.

Once the structure is confirmed and the purity is established, the compound can be designated as a reference standard. Companies specializing in pharmaceutical reference standards supply this compound with comprehensive characterization data that complies with regulatory guidelines, making it suitable for use in analytical method development, validation, and quality control applications. clearsynth.comclearsynth.com

The following table outlines the key steps in the development of a reference standard for this compound:

Step Methodology Purpose
Synthesis/Generation Forced degradation studies (e.g., acidic hydrolysis, thermal stress). researchgate.netresearchgate.netgoogle.comTo produce a sufficient quantity of the impurity for isolation and characterization.
Isolation and Purification Preparative HPLC, Column Chromatography (e.g., silica gel, Sephadex). researchgate.neteuropeanpharmaceuticalreview.comTo separate the impurity from the parent drug and other degradation products to achieve high purity.
Structural Characterization Mass Spectrometry (MS), NMR (1H, 13C), IR Spectroscopy. researchgate.netTo confirm the chemical identity and structure of the impurity.
Purity Assessment Validated stability-indicating HPLC method. researchgate.netjddtonline.infoTo determine the purity of the reference standard and to quantify it in drug samples.
Certification Issuance of a Certificate of Analysis (CoA) with all characterization and purity data. synzeal.comvenkatasailifesciences.comTo provide a fully characterized material for use as a reference standard in quality control.

Impurity Control Strategies and Analytical Method Validation for Etifoxine Desmethyl Impurity

Development of Stability-Indicating Analytical Methods for Etifoxine (B195894) Desmethyl Impurity

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can detect changes in the quality of a drug substance or drug product over time. For Etifoxine, the primary goal of a SIAM is to accurately separate and quantify the Etifoxine Desmethyl impurity from the active pharmaceutical ingredient (API), other potential impurities, and any degradation products that may form under various stress conditions.

The development of such a method typically involves High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or an Ultraviolet (UV) detector. The core of the development process is a forced degradation study, where the Etifoxine drug substance and/or drug product are subjected to accelerated degradation conditions. These conditions are designed to simulate the potential environmental stresses the product might encounter during its shelf life and include:

Acid Hydrolysis: Treatment with acids (e.g., 0.1 M HCl).

Base Hydrolysis: Treatment with bases (e.g., 0.1 M NaOH).

Oxidation: Exposure to oxidative agents (e.g., 3% H₂O₂).

Thermal Stress: Exposure to high temperatures (e.g., 80°C).

Photolytic Stress: Exposure to light, including UV and visible wavelengths (e.g., 1.2 million lux hours and 200 watt hours/m²).

The results from these studies are used to optimize the chromatographic conditions (e.g., mobile phase composition, column type, flow rate, and temperature) to achieve adequate resolution (Rs > 2.0) between the Etifoxine peak and the this compound peak. The DAD is particularly valuable as it allows for peak purity analysis, confirming that the peak corresponding to the impurity is spectrally homogeneous and not co-eluting with another degradant.

A successful stability-indicating method will demonstrate that the this compound can be reliably detected and quantified, even in a complex matrix of degradation products.

Table 1: Illustrative Forced Degradation Study Results for Etifoxine This table shows representative data demonstrating the method's ability to track the formation of the this compound under stress.

Stress ConditionDurationEtifoxine Assay (%)Etifoxine Degradation (%)This compound (%)Peak Purity
Control (Unstressed) N/A99.90.1< 0.05Pass
Acid (0.1 M HCl) 8 hours92.57.50.21Pass
Base (0.1 M NaOH) 4 hours90.19.90.15Pass
Oxidative (3% H₂O₂) 24 hours94.35.70.33Pass
Thermal (80°C) 72 hours98.11.90.11Pass
Photolytic 10 days99.20.80.08Pass

Impurity Purge Studies in Etifoxine Manufacturing Process

Detailed impurity purge studies, which evaluate the effectiveness of the manufacturing process in removing specific impurities, are not described in any accessible literature for this compound. The outcomes of such studies are confidential and integral to a company's manufacturing process control strategy.

Control of Input Material Attributes Affecting this compound Levels

Information regarding the specific attributes of raw materials and intermediates that could influence the formation of this compound is not publicly available. This knowledge is a key aspect of process understanding and is considered proprietary by manufacturers.

In-Process Controls and Monitoring of this compound

Specific in-process controls, including control points, analytical methods used, and acceptance criteria for monitoring and controlling this compound during the manufacturing of etifoxine, are not disclosed in any public sources. These controls are tailored to the specific manufacturing process developed by a pharmaceutical company.

Regulatory Science and Quality Management in Etifoxine Desmethyl Impurity Control

Adherence to International Council for Harmonisation (ICH) Guidelines

The ICH guidelines are a set of standards that have been developed to ensure that pharmaceutical products are safe, effective, and of high quality. Adherence to these guidelines is essential for the successful registration and marketing of any new drug product.

The ICH Q1A(R2) guideline outlines the requirements for stability testing of new drug substances and products. ich.orgeuropa.eu The primary purpose of these studies is to determine how the quality of a drug substance or drug product changes over time under the influence of various environmental factors such as temperature, humidity, and light. ich.org This information is used to establish a re-test period for the drug substance or a shelf life for the drug product and to recommend storage conditions. ich.org

For Etifoxine (B195894), stability studies are crucial for understanding the degradation pathways that can lead to the formation of impurities like Etifoxine Desmethyl impurity. Forced degradation studies, which involve exposing the drug to stress conditions such as acid, base, humidity, and heat, are conducted to identify potential degradation products. google.com It has been observed that Etifoxine hydrochloride is susceptible to degradation under acidic, aqueous, and thermal stress conditions, with thermal degradation being a significant contributor to the formation of an olefine impurity. google.com

The stability testing protocol as per ICH Q1A(R2) typically includes long-term, intermediate, and accelerated studies. amsbiopharma.com

Table 1: ICH Q1A(R2) Stability Testing Conditions

Study Type Storage Condition Minimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months

This table is based on information from ICH Q1A(R2) guidelines. amsbiopharma.com

The ICH Q3A guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. europa.eu It establishes thresholds for impurities that trigger the need for identification and qualification. europa.eu Any impurity found in a new drug substance at a level greater than the reporting threshold must be reported. europa.eu

The guideline outlines thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance. ich.org

Table 2: ICH Q3A Thresholds

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg per day intake (whichever is lower) 0.15% or 1.0 mg per day intake (whichever is lower)

This table is based on information from ICH Q3A(R2) guidelines. ich.org

For this compound, its levels in the drug substance must be controlled within these established limits.

The ICH Q3B guideline complements ICH Q3A and focuses on impurities in new drug products. europa.eu It specifically addresses degradation products that may arise during the manufacturing process or upon storage of the drug product. europa.eu Similar to ICH Q3A, this guideline sets thresholds for reporting, identification, and qualification of degradation products. europa.eu

The formation of this compound as a degradation product in the final Etifoxine formulation falls under the purview of this guideline. The interaction between the drug substance and excipients or the container closure system can also lead to the formation of impurities. europa.eu

The ICH Q3C guideline provides recommendations for the control of residual solvents in pharmaceutical products. europa.euich.org Residual solvents are organic volatile chemicals used or produced in the manufacture of drug substances or excipients, or in the preparation of drug products. ich.org While the direct formation of this compound from residual solvents is not explicitly documented in the provided search results, the manufacturing process of Etifoxine may involve solvents that could potentially contribute to its formation or the formation of other impurities. The guideline classifies solvents into three classes based on their toxicity. tga.gov.au

Class 1 solvents: Solvents to be avoided, known to be human carcinogens or environmental hazards. tga.gov.au

Class 2 solvents: Solvents to be limited in concentration due to their inherent toxicity. tga.gov.au

Class 3 solvents: Solvents with low toxic potential. tga.gov.au

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. ich.orgeuropa.eu This guideline is particularly important for impurities that have the potential to interact with DNA and cause mutations.

The assessment of this compound for mutagenic potential would follow the principles outlined in ICH M7. This involves a two-stage process: an initial assessment of the impurity's structure for potential mutagenicity using (Q)SAR (Quantitative Structure-Activity Relationship) models, followed by experimental testing if a structural alert is identified. toxminds.com The guideline establishes a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for mutagenic impurities, which corresponds to a theoretical 1 in 100,000 lifetime cancer risk. ich.org

The ICH Q3D guideline establishes a risk-based approach to control elemental impurities in drug products. europa.eu Elemental impurities can be introduced into the drug product from various sources, including the drug substance, excipients, manufacturing equipment, and container closure systems. europa.eu

The guideline classifies elemental impurities into three classes based on their toxicity and the likelihood of their occurrence in the drug product. europa.eu

Class 1: Elements such as Arsenic (As), Cadmium (Cd), Mercury (Hg), and Lead (Pb) are significant human toxicants and require a risk assessment in all cases. europa.eu

Class 2: Elements are generally considered toxic and their inclusion in the risk assessment depends on the likelihood of their presence in the drug product. This class is further subdivided into 2A and 2B.

Class 3: Elements have a relatively low toxicity by the oral route of administration.

Compliance with Pharmacopoeial Standards (e.g., USP, EP, BP, JP) for Etifoxine and its Impurities

Pharmacopoeias like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), British Pharmacopoeia (BP), and Japanese Pharmacopoeia (JP) establish official standards for medicines, including specifications for APIs, excipients, and their impurities. leangene-jo.comfda.gov These standards provide a basis for ensuring the quality and purity of pharmaceutical products. simsonpharma.com For Etifoxine and its impurities, compliance with the limits and analytical methods detailed in these pharmacopoeial monographs is a fundamental regulatory requirement. pharmaguideline.com

While the USP, EP, BP, and JP are the major pharmacopoeias, it is common for drug sponsors to use standards from any of these in their applications. fda.gov Regulatory bodies like the U.S. FDA may accept standards from the BP, EP, or JP if they are demonstrated to be equivalent to or better than the corresponding USP/NF standard. fda.gov Reference standards for Etifoxine and its impurities are available from various suppliers and are crucial for the accurate identification, quantification, and control of these substances in accordance with pharmacopoeial requirements. leangene-jo.comsimsonpharma.compharmaffiliates.compharmaffiliates.comusp.orgusp.orgsynzeal.compharmaffiliates.comaxios-research.com The use of these highly characterized reference standards is vital for all stages of drug development and for ensuring the identity, strength, quality, and purity of the final drug product. simsonpharma.comusp.org

Application of Quality by Design (QbD) Principles to this compound Control

Quality by Design (QbD) is a systematic and science-based approach to pharmaceutical development that emphasizes proactive quality assurance over-reliance on end-product testing. nih.gov As defined by the International Council for Harmonisation (ICH) Q8(R2) guideline, QbD begins with predefined objectives and focuses on understanding and controlling the manufacturing process to ensure consistent product quality. nih.gov This approach is highly applicable to the control of impurities like this compound.

A key element of QbD is a thorough risk assessment to identify potential sources of variability that could impact product quality. nih.gov For this compound, this involves a scientific evaluation of the entire manufacturing process to understand how the impurity might be formed. europa.eu

Potential sources and factors for risk assessment include:

Starting Materials and Intermediates: Impurities present in the raw materials or intermediates used in the synthesis of Etifoxine can carry through to the final product. europa.eu

Synthetic Route: The specific chemical reactions and conditions of the synthesis process can influence the formation of by-products, including this compound. pharmaguideline.comeuropa.eu

Process Parameters: Variations in parameters such as temperature, pH, and reaction time can affect the impurity profile. pharmaguideline.com

Degradation: Etifoxine may degrade under certain conditions, such as exposure to acid, water, or heat, leading to the formation of impurities. ijper.orggoogleapis.comgoogle.com Forced degradation studies are conducted to identify potential degradation products. ijper.orgresearchgate.net

A preliminary risk assessment should be conducted to identify and evaluate all potential impurities at both the drug substance and drug product levels. raps.org

Critical Quality Attributes (CQAs) are physical, chemical, biological, or microbiological properties that must be controlled within an appropriate limit to ensure the desired product quality. chamowassociates.com For Etifoxine, the level of this compound is a CQA because it can impact the safety and efficacy of the drug product. chamowassociates.combaertschiconsulting.com

Based on the risk assessment and defined CQAs, a control strategy is developed to ensure that this compound is consistently maintained at or below its acceptance criterion. baertschiconsulting.com This strategy is a planned set of controls derived from an understanding of the product and process. nih.gov

Elements of a control strategy for this compound may include:

Raw Material Control: Implementing specifications for starting materials and intermediates to limit the introduction of potential impurities. pharmaguideline.com

Process Optimization and Control: Modifying reaction conditions, such as pH and temperature, or even changing the manufacturing pathway to minimize the formation of the impurity. pharmaguideline.com Establishing and monitoring critical process parameters (CPPs) is crucial.

Purification Steps: Incorporating effective purification methods to remove the impurity from the final API.

Analytical Testing: Utilizing validated, stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to monitor and quantify the impurity in batches of Etifoxine. nih.govresearchgate.net

Stability Studies: Conducting stability studies under various conditions to understand the degradation pathways and ensure the impurity remains within acceptable limits throughout the product's shelf life. googleapis.comgoogle.com

A patent for a stable composition of Etifoxine hydrochloride mentions that an "olefine impurity" increases due to thermal degradation and that the inclusion of a stabilizing agent like fumaric acid can control its formation to below 0.2%. googleapis.comgoogle.com

Reporting and Qualification Thresholds for Organic Impurities in Etifoxine

Regulatory guidelines, primarily the ICH Q3A(R2) and Q3B(R2) guidelines, establish thresholds for reporting, identifying, and qualifying organic impurities in new drug substances and products. europa.eupremier-research.com These thresholds are based on the maximum daily dose of the drug.

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)0.05%
Data sourced from ICH Q3A(R2) Guideline europa.eufda.gov

Reporting Threshold: Impurities present above this level must be reported in the regulatory submission. fda.govIdentification Threshold: Impurities exceeding this level must have their structures characterized. europa.euQualification Threshold: Impurities present above this level require safety qualification. fda.gov Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity. fda.gov This can be achieved if the impurity level was present in safety and/or clinical study batches, if it is a significant metabolite, or through dedicated toxicology studies. premier-research.comfda.govnih.gov

It is important to note that these thresholds are for general organic impurities. Potentially mutagenic impurities are managed with much lower limits, often based on a Threshold of Toxicological Concern (TTC). premier-research.comregistech.com

Regulatory Expectations for Impurity Investigations Across Drug Development Phases

The depth and rigor of impurity investigations evolve as a drug progresses through the different phases of clinical development. raps.orgbaertschiconsulting.com While formal ICH Q3A/Q3B guidelines apply to marketing authorization, their principles are informally used throughout development to avoid late-stage issues. premier-research.comregistech.com

Early-Phase Development (Phase 1): In-depth impurity investigations are generally not required. raps.org The focus is on ensuring patient safety for the limited duration of the trials. registech.com However, any impurity present should be justified against the toxicology profile of the material used in pre-clinical studies. registech.com

Mid-to-Late-Phase Development (Phase 2 & 3): As clinical trials expand in duration and patient numbers, regulatory expectations for impurity control increase. baertschiconsulting.com By Phase 2B, it is recommended to meet the ICH guidelines to minimize risk. registech.com In-depth studies are performed to understand the origin and fate of impurities. raps.org The commercial synthetic route should be finalized, triggering comprehensive impurity investigations. baertschiconsulting.com

Registration/Marketing Application: A complete understanding of the impurity profile is expected. researchgate.netbaertschiconsulting.com This includes the identification, reporting, and qualification of all impurities above the established thresholds. premier-research.com The control strategy must be fully defined and justified. baertschiconsulting.com Any changes to the manufacturing process post-approval must be evaluated for their potential impact on the impurity profile. baertschiconsulting.com

Ultimately, a thorough understanding and control of impurities throughout the drug development lifecycle are paramount for ensuring the quality, safety, and efficacy of the final pharmaceutical product, and for meeting global regulatory expectations. pharmaguideline.comraps.org

Future Directions in Etifoxine Desmethyl Impurity Research

Integration of Artificial Intelligence and Machine Learning in Impurity Prediction and Analysis

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the prediction and analysis of pharmaceutical impurities, including Etifoxine (B195894) Desmethyl. zamann-pharma.com These technologies can process vast datasets from chemical reactions and analytical instruments to identify patterns and predict outcomes with high accuracy. openreview.netchemical.ai

For analysis, AI algorithms can be integrated with analytical data from techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). amazonaws.com These algorithms can automate the detection and classification of impurity peaks in complex chromatograms, enhancing both the speed and accuracy of results. amazonaws.com Machine learning models, trained on historical manufacturing data, can also identify correlations between process variables and the presence of the Etifoxine Desmethyl impurity, enabling more effective quality control. zamann-pharma.com The ICH M7 guideline, which allows for in silico approaches for assessing mutagenic impurities, provides a framework for the regulatory acceptance of these computational tools. researchgate.netlhasalimited.org

Table 1: Applications of AI/ML in this compound Research

AI/ML Model TypeApplication to this compoundPotential Impact
Quantitative Structure-Activity Relationship (QSAR)Predict the potential toxicological properties of the this compound based on its molecular structure. immunocure.usresearchgate.netEarly risk assessment without the need for extensive toxicological studies.
Reaction Prediction AlgorithmsSimulate the synthesis of Etifoxine and predict the formation pathways and yield of the desmethyl impurity. openreview.netchemical.aiGuides process chemists in designing synthetic routes that minimize impurity formation.
Neural Networks & Deep LearningAnalyze complex analytical data (e.g., LC-MS) to automatically identify and quantify the this compound peak. amazonaws.comIncreases throughput and accuracy of quality control testing.
Data-Driven Process ModelsIdentify critical process parameters in Etifoxine synthesis that correlate with the formation of the desmethyl impurity. zamann-pharma.comEnables enhanced process control and real-time quality assurance.

Green Chemistry Approaches for Minimizing this compound Formation

Green chemistry, or sustainable chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Applying these principles to Etifoxine synthesis can lead to more environmentally friendly processes and inherently lower levels of impurities like Etifoxine Desmethyl.

Future research should explore alternative synthetic routes to Etifoxine that align with green chemistry principles. acs.org This could involve the use of biocatalysis, where enzymes replace traditional chemical catalysts, often resulting in higher selectivity and fewer by-products under milder reaction conditions. mdpi.com Another avenue is the investigation of green solvents, such as water, ethanol, or other bio-derived solvents, to replace traditional organic solvents that may contribute to side reactions. mdpi.comresearchgate.net

Given that thermal stress is a known factor in the degradation of Etifoxine and the formation of related impurities, energy-efficient techniques like microwave-assisted synthesis could be explored. mdpi.comgoogle.comgoogleapis.com These methods can accelerate reaction times and may offer different selectivity profiles, potentially disfavoring the pathway that leads to the desmethyl impurity. mdpi.com Optimizing processes to improve atom economy ensures that more of the starting materials are incorporated into the final product, reducing waste and the potential for impurity formation. acs.orgpharmaceutical-journal.com

Table 2: Comparison of Traditional vs. Green Chemistry Approaches for Impurity Minimization

Process AspectTraditional ApproachGreen Chemistry ApproachRelevance to this compound
CatalysisStoichiometric reagents or heavy metal catalysts.Biocatalysis (enzymes) or highly efficient metal catalysts. mdpi.comIncreased reaction selectivity could prevent the demethylation side reaction.
SolventsPetroleum-derived organic solvents.Renewable solvents (e.g., ethanol), supercritical fluids, or water. mdpi.comChoice of solvent can influence reaction pathways and impurity profiles.
Energy InputConventional heating (e.g., oil baths).Microwave irradiation or flow chemistry for efficient energy transfer. mdpi.comacs.orgReduces thermal stress, a known cause of Etifoxine degradation. google.comgoogleapis.com
Process DesignMulti-step batch processing.One-pot synthesis or continuous manufacturing to reduce waste and handling steps. acs.orgFewer process steps can limit opportunities for impurity formation and propagation.

Development of Automated and High-Throughput Impurity Profiling Systems

The demand for faster and more efficient process development necessitates the use of automated and high-throughput systems for impurity analysis. lonza.com These systems are crucial for rapidly screening numerous samples generated during process optimization and stability studies to monitor levels of the this compound.

Future systems will integrate advanced separation techniques like Ultra-Performance Liquid Chromatography (UPLC) with high-resolution mass spectrometry (HRMS) in a fully automated workflow. waters.comthermofisher.com Such platforms allow for the simultaneous collection of precursor and fragment ion data, which provides high confidence in the structural identification of unknown impurities. waters.com

Software solutions play a key role in this area. Systems like the UNIFI Scientific Information System can automate the entire workflow from data acquisition to processing and reporting. waters.comwaters.com These platforms can use customized libraries containing information on known impurities, like Etifoxine Desmethyl, to automatically screen, identify, and quantify them across large batches of samples. waters.com This level of automation significantly reduces manual data review, minimizes human error, and accelerates the development timeline by providing faster feedback on process performance and product stability. lonza.comwaters.com

Table 3: Components of an Automated Impurity Profiling System

ComponentFunctionAdvantage for Etifoxine Desmethyl Analysis
Automated Sample HandlingRobotic preparation and injection of samples into the analytical system.Increases sample throughput for large-scale process development studies.
UPLC/HRMSRapidly separates compounds and provides accurate mass data for identification. waters.comOffers high sensitivity and specificity for detecting and identifying the desmethyl impurity, even at trace levels.
Automated Data Processing SoftwareSoftware that automatically detects peaks, compares them against a library, and quantifies impurities. waters.comEliminates manual data interpretation, ensuring consistent and rapid analysis.
Centralized Knowledge BaseA database to store all impurity information, structures, and analytical methods. waters.comFacilitates long-term tracking and management of the this compound across different batches and products.

Advanced Predictive Modeling for Impurity Formation Kinetics

Understanding the rate at which an impurity forms is critical for defining stable storage conditions and establishing appropriate shelf-life for a drug product. Advanced predictive modeling offers a powerful tool for studying the formation kinetics of the this compound.

Forced degradation studies have shown that Etifoxine can degrade under conditions of thermal stress, acid, and water. google.comgoogleapis.com Future research can leverage this data to build sophisticated kinetic models that describe the rate of Etifoxine Desmethyl formation as a function of various parameters like temperature, pH, humidity, and the concentration of reactants. mdpi.com These models go beyond simple estimations, incorporating mechanistic understanding of the degradation pathways to provide more accurate predictions. mdpi.comjopir.in

Advanced Kinetic Modelling (AKM) can simulate the stability of a product over long time periods and under different environmental conditions based on data from accelerated stability studies. casss.org By developing a robust kinetic model for the this compound, researchers could predict its concentration at the end of the product's shelf-life, assess the impact of temperature excursions during shipping, and optimize formulation components to enhance stability. mdpi.comcasss.org

Table 4: Key Parameters for a Predictive Kinetic Model of Impurity Formation

Model ParameterDescriptionRelevance to this compound
Reaction Order (n)The relationship between the concentration of reactants and the reaction rate. casss.orgDefines how the concentration of Etifoxine influences the rate of desmethyl impurity formation.
Rate Constant (k)A proportionality constant that relates the rate of a reaction to the concentration of reactants.Quantifies the intrinsic speed of the impurity formation reaction.
Activation Energy (Ea)The minimum amount of energy required for a reaction to occur. casss.orgDetermines the temperature sensitivity of the impurity formation, crucial for predicting stability at different storage temperatures.
Environmental FactorsVariables such as pH, relative humidity, and presence of excipients. mdpi.comIncorporates the influence of the formulation and storage environment on the rate of degradation.

Collaborative Research Initiatives for Standardizing Impurity Analysis

Standardization of analytical methods is essential for ensuring consistent quality control across different manufacturing sites and regulatory jurisdictions. Collaborative research initiatives involving industry, academia, and regulatory bodies are a powerful mechanism for achieving this.

Future efforts should focus on establishing a standardized, validated analytical method for the detection and quantification of the this compound. Organizations like the Product Quality Research Institute (PQRI), which brings together scientists from industry, regulatory agencies, and academia, provide a model for such collaboration. pqri.org These groups can conduct inter-laboratory studies to assess the robustness and transferability of analytical methods, ensuring that results are reliable and reproducible regardless of where the testing is performed. pqri.org

Furthermore, collaborations between global pharmacopeias and industry groups like BioPhorum can help harmonize standards and best practices. usp.org Such initiatives could lead to the development of a public reference standard for the this compound, which is critical for accurate quantification. Sharing data and models related to impurity analysis can also accelerate progress and lead to the development of more robust control strategies across the pharmaceutical industry. numberanalytics.comnih.gov

Table 5: Potential Collaborative Initiatives and Their Objectives

Collaborative InitiativeKey ParticipantsPrimary Objective for this compound
Inter-Laboratory Method ValidationPharmaceutical companies, Contract Research Organizations (CROs), Regulatory Agencies (e.g., FDA, EMA).To establish a globally accepted, robust analytical method for quantifying the impurity. pqri.org
Reference Standard DevelopmentPharmacopeias (e.g., USP, Ph. Eur.), Metrology Institutes (e.g., NIST). usp.orgTo produce and characterize a certified reference material for accurate instrument calibration and impurity quantification.
Data Sharing ConsortiumPharmaceutical industry members via organizations like BioPhorum or PQRI. pqri.orgusp.orgTo pool anonymized data on impurity formation kinetics and analytical methods to build better predictive models.
Regulatory HarmonizationInternational Council for Harmonisation (ICH), WHO, national regulatory authorities. nih.govwho.intTo align on acceptable limits and control strategies for the this compound, simplifying global drug registration.

Q & A

Q. What is Etifoxine Desmethyl impurity, and how is it formed during synthesis or metabolism?

this compound (N-Desethyl Etifoxine) is a structural analog of etifoxine, formed either as a process-related impurity during synthesis or as a metabolite during in vivo biotransformation. Synthetic pathways may involve incomplete alkylation or dealkylation reactions, while metabolic formation occurs via cytochrome P450-mediated N-deethylation of the parent compound. Analytical confirmation requires comparison with synthesized reference standards and metabolic studies using liver microsomes .

Q. What analytical techniques are recommended for identifying and quantifying this compound?

  • Structural Identification : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm the impurity’s structure. Deuterated analogs (e.g., N-Desethyl Etifoxine-d3) serve as internal standards for precise quantification .
  • Quantification : Employ LC-MS/MS with a reverse-phase C18 column and gradient elution (e.g., 0.1% formic acid in water/acetonitrile). Validate the method for specificity, linearity (1–200 ng/mL), and accuracy (98–102% recovery) .

Q. What are the regulatory thresholds for this compound in pharmaceuticals?

While specific thresholds depend on therapeutic dosage, the International Council for Harmonisation (ICH) Q3A/B guidelines typically require impurities ≥0.10% to be identified and qualified. For genotoxic impurities, limits are stricter (e.g., ≤1.5 µg/day). Stability studies under forced degradation conditions (acid/base, oxidative, thermal) are mandatory to assess impurity formation risks .

Advanced Research Questions

Q. How does this compound influence the pharmacological profile of etifoxine?

Etifoxine’s anxiolytic effects are linked to TSPO binding and neurosteroidogenesis. To assess the impurity’s activity:

  • TSPO Binding : Perform competitive radioligand assays using [³H]Ro5-4864. Compare the impurity’s Ki (equilibrium dissociation constant) and residence time (RT) with etifoxine. For example, etifoxine has a Ki of 9.0 µM and RT of 50±5 min at TSPO, while the impurity may exhibit altered kinetics .
  • Neurosteroidogenesis : Use rat glioma C6 cells to measure pregnenolone production. A 235% increase in pregnenolone at 100 µM etifoxine serves as a benchmark; deviations in the impurity’s dose-response curve indicate functional differences .

Q. How can researchers resolve contradictory data regarding the biological activity of this compound?

Contradictions often arise from model-specific variability (e.g., in vitro vs. in vivo). Methodological strategies include:

  • Orthogonal Assays : Combine TSPO binding studies with locomotor activity tests in rodents. For example, etifoxine at 50–100 mg/kg shows no muscle impairment in vivo, but isolated muscle preparations may show reduced twitch responses. Replicate these assays with the impurity to clarify discrepancies .
  • Dose-Response Refinement : Test impurity concentrations spanning 0.1× to 10× the parent compound’s effective dose to identify threshold effects.

Q. What methodologies assess the stability of this compound under different storage conditions?

  • Forced Degradation Studies : Expose the impurity to 0.1N HCl/NaOH (24h, 60°C), 3% H₂O₂ (24h, RT), and UV light (200 W·h/m²). Monitor degradation products via LC-MS and quantify stability using Arrhenius equation-based accelerated testing .
  • Long-Term Stability : Store samples at 25°C/60% RH for 6–12 months. Analytical thresholds for instability include ≥5% impurity increase or new degradant formation .

Q. What experimental models are suitable for evaluating the neurosteroidogenic potential of this compound?

  • In Vitro : Rat glioma C6 cells, which express steroidogenic enzymes. Measure pregnenolone via ELISA after 24h exposure to the impurity. Compare results with etifoxine’s 235% efficacy .
  • In Vivo : Use male Sprague-Dawley rats (n=10/group) treated with 50–100 mg/kg impurity. Collect cerebrospinal fluid (CSF) at 0, 2, and 6h post-dose for LC-MS neurosteroid profiling .

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